molecular formula C32H35ClN18O10S6 B1668857 Cefmenoxime hydrochloride CAS No. 75738-58-8

Cefmenoxime hydrochloride

Cat. No. B1668857
CAS RN: 75738-58-8
M. Wt: 1059.6 g/mol
InChI Key: MPTNDTIREFCQLK-RGZOMKIGSA-N
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Description

Cefmenoxime hydrochloride is a cephalosporin antibiotic that is administered intravenously or intramuscularly . It is a novel broad-spectrum and third-generation cephalosporin antibiotic that is typically used in the treatment of female gynecologic and obstetric infections . It is reported to exhibit high activity against a wide variety of gram-positive and gram-negative bacteria .


Synthesis Analysis

The synthesis process of Cefmenoxime hydrochloride includes preparing 1-methyl-5-mercapto-1H-tetrazole, preparing ethyl 2-(2-amino-4-oxazolyl)-2(Z)-methoxyimino acetate, and preparing 2-(2-amino-4-thiazolyl)-2(Z) .


Molecular Structure Analysis

The molecular formula of Cefmenoxime hydrochloride is C16H17N9O5S3 . The molecular weight is 511.558 . The structure contains aminothiazole and methoxyimino groups in the 7-acyl position and a methyltetrazole group at the 3-position of the cephem nucleus .


Chemical Reactions Analysis

The bactericidal activity of Cefmenoxime results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefmenoxime is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases .


Physical And Chemical Properties Analysis

Cefmenoxime hydrochloride has a molecular weight of 1059.58 . It is soluble in DMSO at 70 mg/mL . The storage conditions are -20°C for 3 years for the powder form, and -80°C for 6 months and -20°C for 1 month for the solvent .

Scientific Research Applications

Solubility and Thermodynamics Cefmenoxime hydrochloride's solubility in various solvents and binary solvent mixtures has been extensively studied, revealing its increased solubility with rising temperatures across all selected solvents. Notably, its solubility peaks at a mole fraction of 0.2 in isopropanol+water mixtures. The modified Apelblat equation, NRTL model, and others were applied to correlate the experimental data successfully. These studies also delve into the mixing thermodynamic properties of cefmenoxime hydrochloride in different solvents, offering insights into its physical chemistry and potential formulation considerations for pharmaceutical development (Jinxiu Wang et al., 2016).

Impurity Analysis and Characterization The separation and identification of twelve impurities and isomers in cefmenoxime hydrochloride were achieved through high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MSn). This detailed analysis provides a comprehensive discipline of mass fragmentation pattern and structure for the E-isomer and Δ3-isomer of oxime cephalosporin antibiotics, aiding in the quality control and safety evaluation of this antibiotic (Jian Wang, Dan Ruan, Wei-guang Shan, 2013).

Compatibility with Infusions Research on cefmenoxime hydrochloride's stability post-mixing with various infusions like fructose, invert sugar, and xylitol injections indicates no significant changes in appearance, pH, or content after six hours. This stability underscores its compatibility for clinical use, facilitating diverse administration routes without compromising the drug's efficacy (Wang Jian-xi, 2015).

Allergic Dimer Impurity Isolation An allergic dimer impurity in cefmenoxime hydrochloride was isolated and characterized for the first time using various spectroscopic methods, providing a structural basis for studying cephalosporin drug allergies. Such research is vital for understanding and mitigating potential allergic reactions in patients (Jin Li et al., 2022).

Nanoparticle Preparation and Characterization The preparation and characterization of nanoparticles of amorphous cefmenoxime hydrochloride were explored, highlighting advancements in drug delivery technologies. This research points toward enhancing the bioavailability and therapeutic efficacy of cefmenoxime hydrochloride through nanotechnology, potentially revolutionizing its clinical applications (J. Wang et al., 2016).

Safety And Hazards

Cefmenoxime hydrochloride is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. Moderate to severe irritant to the skin and eyes . In case of overdosage, adverse effects have included nausea, vomiting, epigastric distress, diarrhea, and convulsions .

properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H17N9O5S3.ClH/c2*1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7;/h2*5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29);1H/b2*21-8-;/t2*9-,13-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTNDTIREFCQLK-UNVJPQNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1N=NN=C1SCC2=C(N3C(=O)[C@H]([C@H]3SC2)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)C(=O)O.CN1N=NN=C1SCC2=C(N3C(=O)[C@H]([C@H]3SC2)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35ClN18O10S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65085-01-0 (Parent)
Record name Cefmenoxime hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075738588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0046646
Record name Cefmenoxime hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1059.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefmenoxime hydrochloride

CAS RN

75738-58-8
Record name Cefmenoxime hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075738588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefmenoxime hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, hydrochloride (2:1), [6R-[6α,7β(Z)]]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.160
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFMENOXIME HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NON736D32W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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